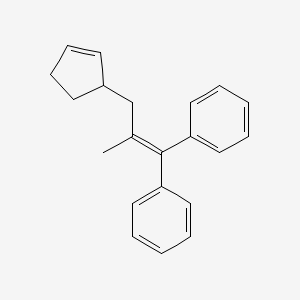![molecular formula C20H17N4NaO6S B13411263 2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt CAS No. 6222-63-5](/img/structure/B13411263.png)
2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt is a complex organic compound primarily used in the dye industry. It is known for its vibrant color properties and is often utilized in the production of azo dyes, which are characterized by their vivid hues and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt typically involves multiple steps:
Nitration: The initial step involves the nitration of naphthalene to produce nitronaphthalene.
Reduction: The nitronaphthalene is then reduced to form naphthylamine.
Sulfonation: The naphthylamine undergoes sulfonation to introduce the sulfonic acid group.
Diazotization and Coupling: The sulfonated naphthylamine is diazotized and then coupled with an acetylaminophenyl compound to form the azo linkage.
Acetylation: The final step involves acetylation to introduce the acetylamino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo linkage, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Azo Linkage: The azo group (-N=N-) can interact with nucleophiles and electrophiles, leading to various chemical reactions.
Sulfonic Acid Group: Enhances the solubility of the compound in water, facilitating its use in aqueous environments.
Acetylamino Groups: Provide stability and influence the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
2-Naphthalenesulfonic acid: Lacks the azo and acetylamino groups, making it less complex and less versatile.
1-Naphthalenesulfonic acid: Similar structure but different positional isomer, leading to different chemical properties.
4-Hydroxy-2-naphthalenesulfonic acid: Contains a hydroxyl group, influencing its reactivity and applications.
Uniqueness
2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt is unique due to its combination of functional groups, which provide a balance of stability, solubility, and reactivity. This makes it particularly valuable in the dye industry and for various scientific research applications.
特性
CAS番号 |
6222-63-5 |
|---|---|
分子式 |
C20H17N4NaO6S |
分子量 |
464.4 g/mol |
IUPAC名 |
sodium;7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C20H18N4O6S.Na/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27;/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30);/q;+1/p-1 |
InChIキー |
MSZHEEJTTAUDJC-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


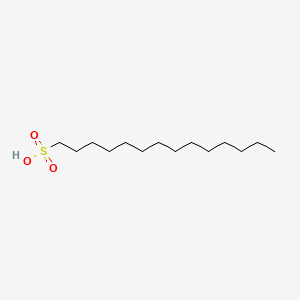
![N-{5-[Methoxy(phenyl)acetyl]octahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13411185.png)
![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)
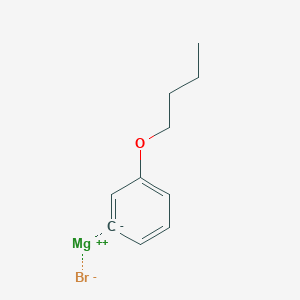
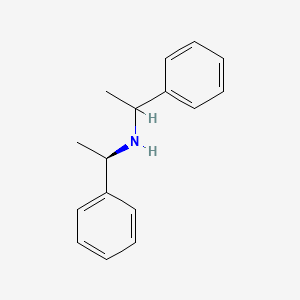
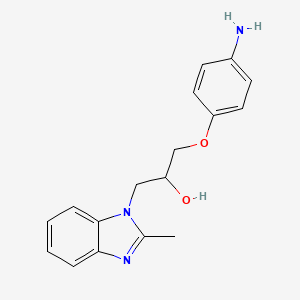
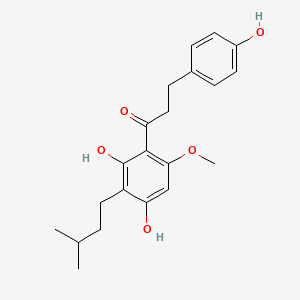
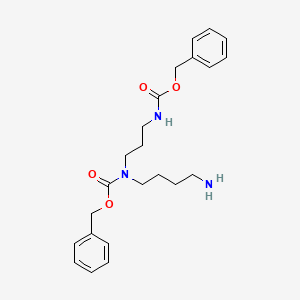

![[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13411223.png)
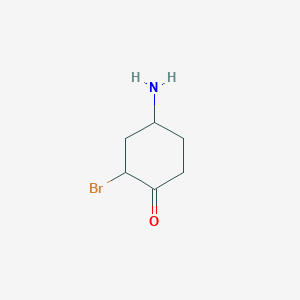
![2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde](/img/structure/B13411233.png)
